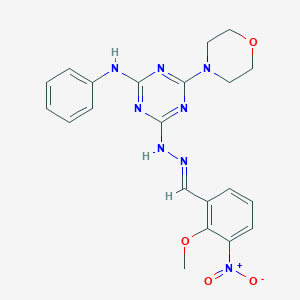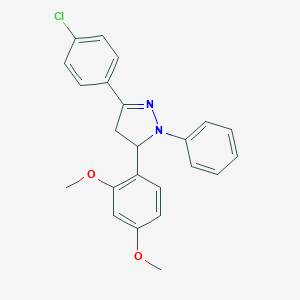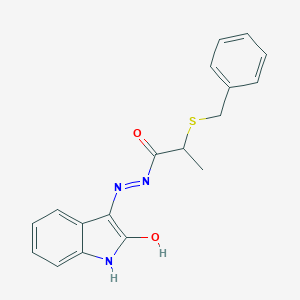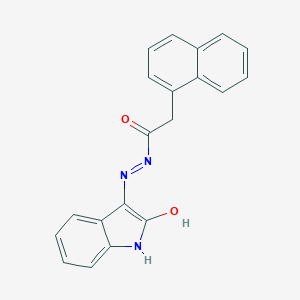![molecular formula C17H10Cl2N4O5 B391400 (1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B391400.png)
(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin is a complex organic compound with the molecular formula C17H10Cl2N4O5 This compound is characterized by the presence of dichlorophenyl and dinitrophenyl groups attached to a furan ring through a hydrazone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2,4-dinitrophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted hydrazones and other derivatives.
Wissenschaftliche Forschungsanwendungen
N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The presence of dichlorophenyl and dinitrophenyl groups enhances its binding affinity to specific targets, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-Dinitro-phenyl)-N’-(5-m-tolyl-furan-2-ylmethylene)-hydrazine
- N-(5-(4-Chloro-phenyl)-furan-2-ylmethylene)-N’-phenyl-hydrazine
- N-(5-(2-Nitro-phenyl)-furan-2-ylmethylene)-N’-phenyl-hydrazine
Uniqueness
N-[5-(3,4-Dichloro-phenyl)-furan-2-ylmethylene]-N’-(2,4-dinitro-phenyl)-hydrazin is unique due to the presence of both dichlorophenyl and dinitrophenyl groups, which impart distinct chemical and biological properties. These groups enhance its reactivity and binding affinity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C17H10Cl2N4O5 |
|---|---|
Molekulargewicht |
421.2g/mol |
IUPAC-Name |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H10Cl2N4O5/c18-13-4-1-10(7-14(13)19)17-6-3-12(28-17)9-20-21-15-5-2-11(22(24)25)8-16(15)23(26)27/h1-9,21H/b20-9+ |
InChI-Schlüssel |
ZQAGPGGDUPBPPM-AWQFTUOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl |
Isomerische SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorobenzoyl)-2-(1-naphthyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391319.png)
![1-(2,4-dimethylbenzoyl)-2-(1-naphthyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391320.png)
![2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-chromene-3-carbonitrile](/img/structure/B391321.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B391325.png)
![N'-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-methylpropanohydrazide](/img/structure/B391329.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-{2-nitrophenoxy}acetohydrazide](/img/structure/B391333.png)

![2-Methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391336.png)
![N'-[1-(4-ethylphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B391337.png)
![2-(Hexyloxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B391340.png)



